molecular formula C27H21ErN3O3 B3333896 Tris(8-hydroxyquinolinato)erbium CAS No. 23606-16-8

Tris(8-hydroxyquinolinato)erbium

Cat. No.: B3333896
CAS No.: 23606-16-8
M. Wt: 602.7 g/mol
InChI Key: ALPAJGXGJCCDDK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tris(8-hydroxyquinolinato)erbium (ErQ3) is an organometallic erbium compound primarily used as a photoluminescent material in organic light-emitting diodes (OLEDs) . The primary targets of ErQ3 are the electron-hole pairs in the OLEDs .

Mode of Action

ErQ3 interacts with its targets, the electron-hole pairs, through a double-bond interaction between carbon donors and metal centers . This interaction significantly affects the HOMO–LUMO energy levels, controlling the charge transport to dominate the charge transmission .

Biochemical Pathways

The biochemical pathways of ErQ3 involve the production of excitons that can undergo radiative decay. The metal doping of the organic material significantly affects the HOMO–LUMO energy levels for the emission at the estimated wavelengths .

Pharmacokinetics

The electrical conductivity of erq3 films has a strong dependence on film thickness , which could be considered a form of “distribution” within the device.

Result of Action

The interaction of ErQ3 with its targets results in electroluminescence, with quantum efficiencies of nearly 100% in OLEDs . This high efficiency is due to the harvesting of both triplets and singlets . The doping of Q3 improves its optical and electrical properties .

Action Environment

The action of ErQ3 is influenced by environmental factors such as film thickness. The structural, optical, and electrical properties of ErQ3 films are thickness-dependent . For instance, the electrical conductivity of ErQ3 films increases with film thickness . Additionally, the ErQ3 grain sizes increase as the thickness increases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(8-hydroxyquinolinato)erbium typically involves the reaction of erbium chloride with 8-hydroxyquinoline in an organic solvent. The process can be summarized as follows:

  • Dissolve erbium chloride in a suitable solvent such as ethanol.
  • Add 8-hydroxyquinoline to the solution.
  • Stir the mixture at room temperature for several hours.
  • Filter the resulting precipitate and wash it with ethanol.
  • Dry the product under vacuum to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as thermal evaporation. This method allows for the deposition of thin films of the compound on various substrates, which is particularly useful for the fabrication of OLEDs and other electronic devices .

Chemical Reactions Analysis

Types of Reactions: Tris(8-hydroxyquinolinato)erbium can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

OLEDs (Organic Light Emitting Diodes)

One of the primary applications of ErQ3 is in the development of organic light-emitting diodes (OLEDs). The compound serves as an efficient emitting material due to its photoluminescent properties.

  • Case Study : A study investigated the effectiveness of annealing on the structural, electrical, and optical properties of ErQ3 thin films. The results indicated that annealing improved the crystallite size and optical properties, making these films suitable for OLED applications. The energy gap increased slightly with annealing, which correlated with enhanced luminescence characteristics .
  • Performance Metrics : The electroluminescence from ErQ3 was reported at a wavelength of 1.54 μm, demonstrating its potential for efficient light emission in OLED devices .

Photonic Devices

ErQ3 has been utilized in photonic devices due to its ability to produce near-infrared photoluminescence, which is essential for telecommunications.

  • Research Findings : A distributed feedback (DFB) waveguide cavity incorporating ErQ3 was fabricated using X-ray interference lithography. The study highlighted that on-grating narrowing of photoluminescence emission was observed, indicating potential optical gain for telecommunications applications .
  • Optical Properties : The optical characteristics of ErQ3 make it a promising candidate for enhancing the performance of optical amplifiers and lasers in communication systems.

Gas Sensors

Recent research has explored the use of ErQ3 in gas sensing applications. Nanostructured films of ErQ3 have shown promise for detecting various gases.

  • Study Overview : A study focused on the preparation and characterization of ErQ3 nanostructured films aimed at gas sensing applications. These films exhibited significant sensitivity to specific gases, demonstrating their potential utility in environmental monitoring .

Energy Transfer Mechanisms

The compound is also studied for its energy transfer mechanisms, particularly involving sensitization processes that enhance its luminescent efficiency.

  • Mechanism Insights : Research has detailed how erbium ions can be sensitized by incorporating them into organic hosts, using the "antenna effect" where organic moieties absorb pump light and transfer energy efficiently to erbium ions. This approach has shown a significant increase in quantum efficiency under specific excitation conditions .

Structural and Morphological Studies

Understanding the structural properties of ErQ3 is crucial for optimizing its applications.

  • Thin Film Properties : Studies have characterized the morphology and structural properties of ErQ3 thin films deposited via thermal evaporation. Results indicated variations in grain size and surface roughness based on annealing temperatures, which directly influenced their electrical and optical performance .

Summary Table of Applications

Application AreaKey Findings/Characteristics
OLEDsImproved luminescence; energy gap increase with annealing
Photonic DevicesNear-infrared emission; potential for optical gain
Gas SensorsHigh sensitivity to specific gases; nanostructured films
Energy TransferEnhanced luminescence via sensitization; quantum efficiency
Structural StudiesMorphological variations affect performance; grain size impact

Comparison with Similar Compounds

  • Tris(8-hydroxyquinolinato)aluminum
  • Tris(8-hydroxyquinolinato)gallium
  • Tris(8-hydroxyquinolinato)indium

Comparison:

Biological Activity

Tris(8-hydroxyquinolinato)erbium (Er(8-HQ)₃) is a coordination compound that has garnered interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound is part of a larger family of 8-hydroxyquinoline derivatives, which are known for their significant biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique structure of 8-hydroxyquinoline allows it to chelate metal ions effectively, leading to the formation of stable complexes that exhibit varied biological effects.

2. Synthesis of this compound

The synthesis of Er(8-HQ)₃ typically involves the reaction of erbium salts with 8-hydroxyquinoline in appropriate solvents. The resulting compound can be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis.

Table 1: Synthesis Parameters for this compound

ReagentAmountSolventYield (%)
Erbium(III) chloride0.1 mmolToluene61
8-Hydroxyquinoline0.3 mmolToluene-

3.1 Anticancer Activity

Recent studies have indicated that Er(8-HQ)₃ exhibits promising anticancer properties. In vitro experiments demonstrated that it induces apoptosis in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC). The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and activation of apoptotic pathways.

Case Study : A study evaluated the effect of Er(8-HQ)₃ on HNSCC cells and found that it significantly reduced cell viability through apoptosis mediated by mitochondrial pathways and death receptor signaling.

3.2 Antimicrobial Activity

Er(8-HQ)₃ has also shown significant antimicrobial activity against a range of pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.0625
Escherichia coli0.125
Candida albicans0.250

The biological activity of Er(8-HQ)₃ can be attributed to several mechanisms:

  • Apoptosis Induction : Through ROS generation, leading to mitochondrial dysfunction.
  • Metal Ion Chelation : The ability to chelate essential metal ions disrupts microbial metabolism.
  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, inhibiting proliferation.

5. Conclusion

This compound presents a multifaceted approach in combating cancer and microbial infections through its unique biological properties. Further research is necessary to fully elucidate its mechanisms and optimize its application in therapeutic settings.

Properties

IUPAC Name

erbium;quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPAJGXGJCCDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ErN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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